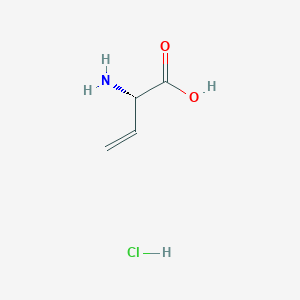

(S)-2-Aminobut-3-enoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobut-3-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDXDTSUVOEPFK-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Aminobut 3 Enoic Acid Hydrochloride

Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure (S)-2-Aminobut-3-enoic acid hydrochloride is paramount for its application in the construction of chiral molecules. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is the most effective strategy to achieve this. These approaches can be broadly categorized into enantioselective and diastereoselective methods.

Enantioselective Catalysis for the Preparation of this compound

Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to an excess of one enantiomer. This is a highly efficient and atom-economical approach as only a small amount of the chiral catalyst is required to generate a large quantity of the desired enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of (S)-2-Aminobut-3-enoic acid are not extensively documented in dedicated studies, the principles of organocatalysis are applicable to the synthesis of its precursors. For instance, enantioselective α-vinylation of aldehydes, a reaction that can be catalyzed by chiral amines, can produce intermediates that are subsequently converted to α-vinyl amino acids.

A synergistic approach combining copper and amine catalysis has been shown to be effective for the enantioselective α-vinylation of aldehydes. Although not directly applied to the synthesis of (S)-2-Aminobut-3-enoic acid, this methodology provides a framework for potential organocatalytic routes. The reaction between an aldehyde and a vinylating agent, in the presence of a chiral amine catalyst and a copper salt, can yield α-vinyl aldehydes with high enantioselectivity. These intermediates could then be transformed into the target amino acid through subsequent amination and oxidation steps.

| Aldehyde Substrate | Chiral Amine Catalyst | Copper Salt | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CuBr | 98 | 97 |

| Butanal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CuBr | 79 | 99 |

| Isovaleraldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CuBr | 73 | 98 |

This table presents representative data for the organocatalytic α-vinylation of aldehydes, a potential precursor step for the synthesis of (S)-2-Aminobut-3-enoic acid.

A well-established and highly effective method for the synthesis of enantiomerically pure α-amino acids is the asymmetric hydrogenation of prochiral α,β-dehydroamino acid precursors. This reaction is typically catalyzed by chiral transition metal complexes, most notably those of rhodium and ruthenium with chiral phosphine (B1218219) ligands.

The general strategy involves the synthesis of an N-acyl-α,β-dehydro-α-amino acid ester, which is then subjected to hydrogenation in the presence of a chiral catalyst. The catalyst, possessing a specific chirality, directs the addition of hydrogen across the double bond from a particular face, leading to the formation of the desired (S)-enantiomer of the amino acid derivative with high enantiomeric excess. Subsequent deprotection of the amine and hydrolysis of the ester yields (S)-2-Aminobut-3-enoic acid, which can be converted to its hydrochloride salt.

Chiral rhodium complexes with bidentate phosphine ligands, such as those from the DuPhos and DIPAMP families, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a wide range of dehydroamino acid derivatives. Ruthenium catalysts, often in combination with chiral ligands like BINAP, are also highly effective.

| Dehydroamino Acid Precursor | Catalyst | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl 2-acetamido-3-vinylacrylate | [Rh(COD)(Et-DuPhos)]OTf | Methanol | 1 | >99 | 99 |

| Ethyl 2-benzamido-3-vinylacrylate | [Ru(BINAP)Cl2] | Ethanol | 50 | 95 | 98 |

| N-acetyl-dehydrovinylglycine | [Rh(COD)(DIPAMP)]BF4 | Methanol | 3 | >99 | 96 |

This table provides illustrative data for the asymmetric hydrogenation of dehydroamino acid precursors, a key step in the synthesis of (S)-2-Aminobut-3-enoic acid.

Diastereoselective Synthesis of this compound and Related Structures

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral reagent to create a new stereocenter in a molecule that already contains a stereocenter. The existing chirality influences the formation of the new stereocenter, leading to the preferential formation of one diastereomer over others. This diastereomeric mixture can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure product.

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. This versatile reaction can be employed for the synthesis of α-amino acids, including β,γ-unsaturated α-amino acids like vinylglycine. When a chiral amine is used, the reaction can proceed with high diastereoselectivity.

In the context of synthesizing (S)-2-Aminobut-3-enoic acid, a chiral amine, glyoxylic acid (as the carbonyl component), and vinylboronic acid are reacted together. The chirality of the amine directs the addition of the vinyl group from the boronic acid to the imine intermediate, resulting in a diastereomeric mixture of the vinylglycine derivative, with one diastereomer being favored. The diastereomers can then be separated, and the chiral amine auxiliary can be cleaved to afford the enantiomerically enriched (S)-vinylglycine. The use of a Lewis acid has been shown to promote this reaction and enhance its diastereoselectivity.

| Chiral Amine | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| (R)-N-tert-Butanesulfinamide | InBr3 | Dichloromethane | 51 | >99:1 |

| (S)-1-Phenylethylamine | TiCl4 | Toluene | 65 | 90:10 |

| (R)-N-Benzyl-α-methylbenzylamine | BF3·OEt2 | Dichloromethane | 72 | 95:5 |

This table showcases representative data for the diastereoselective Petasis Borono-Mannich reaction for the synthesis of β,γ-unsaturated α-amino acids.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A notable application of this strategy for the synthesis of vinylglycine derivatives involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary, such as one derived from (-)-8-(β-naphthyl)menthol, can be attached to a dehydrobutyrine ester. This adduct can then be deprotonated to form a chiral dienolate. The subsequent alkylation of this dienolate with an electrophile, such as a methyl halide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which blocks one face of the dienolate. This leads to the formation of a deconjugative α-alkylation product. Subsequent removal of the chiral auxiliary provides the desired α-vinyl amino acid derivative.

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

| (-)-8-(β-Naphthyl)menthyl | Isobutyl iodide | 81 | ≥98:2 |

| (-)-8-(β-Naphthyl)menthyl | Benzyl bromide | 70 | 91:9 |

| (-)-8-Phenylmenthyl | Isobutyl iodide | 65 | 90:10 |

This table presents data on the diastereoselective alkylation of a vinylglycine-derived dianion using a chiral auxiliary.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. An N-acyloxazolidinone derived from a glycine unit can be enolized and then reacted with an electrophile in a highly diastereoselective manner. For the synthesis of vinylglycine, a vinylation step would be required. The Schöllkopf bis-lactim ether system is another powerful tool for the asymmetric synthesis of amino acids, where a chiral auxiliary derived from valine directs the alkylation of a glycine unit. While direct vinylation can be challenging, these methods provide a robust framework for introducing the vinyl group or a precursor that can be converted to a vinyl group.

Stereoselective Alkylation of Glycine-Derived Precursors

A powerful strategy for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of chiral glycine enolate synthons. This method provides a high degree of stereocontrol, leading to the desired enantiomer in good yields. The key to this approach is the use of a chiral auxiliary attached to the glycine molecule, which directs the incoming electrophile to one face of the enolate.

Another approach utilizes chiral, vinylglycine-derived dianionic dienolates bearing a (-)-8-(β-naphthyl)menthyl auxiliary. nih.gov Alkylation of these dienolates proceeds with a high degree of acyclic stereocontrol, with diastereomeric ratios ranging from 91:9 to ≥98:2. nih.gov This method allows for the direct introduction of various side chains. nih.gov The auxiliary can be recovered in high yield (generally 90%). nih.gov

More recently, catalyst- and additive-free α-alkylation reactions of glycine derivatives with diacyl peroxides have been developed. acs.org This method proceeds through the addition of alkyl radicals to imine intermediates. acs.org

| Precursor/Synthon | Electrophile | Diastereomeric Excess (de) / Ratio | Yield | Reference |

| Chiral glycine enolate synthon | Various alkyl halides | ≥ 97.6% de | 73-90% | documentsdelivered.com |

| Vinylglycine-derived dianionic dienolate with (-)-8-(β-naphthyl)menthyl auxiliary | Isobutyl iodide, Benzyl bromide | 91:9 to ≥98:2 dr | 65-81% | nih.gov |

| Glycine derivatives | Diacyl peroxides | Not reported | Good yields | acs.org |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.

Enzymes are highly efficient and stereoselective catalysts, making them ideal for the kinetic resolution of amino acids.

An early example of enzymatic kinetic resolution applied to vinylglycine involved the fermentation of (D,L)-vinylglycine with baker's yeast. nih.gov This process yielded D-vinylglycine with a 39% yield and an 82% enantiomeric excess (ee). nih.gov

Another established method is the papain-mediated esterification of N-protected racemic vinylglycine in a biphasic system. nih.govgoogle.com This enzymatic process allows for the separation of the two enantiomers. nih.gov By performing the reaction in two cycles, the remaining D-enantiomer can be obtained. nih.gov

Acylase I from porcine kidney or Aspergillus fungus is another broadly applicable enzyme for the kinetic resolution of unnatural α-amino acids. harvard.edu It catalyzes the enantioselective hydrolysis of N-acyl L-α-amino acids with nearly absolute enantioselectivity. harvard.edu This method has been used to resolve a wide range of N-acyl amino acids, yielding both L- and D-amino acid products with generally >90% ee. harvard.edu

Lipases are also effective biocatalysts for the kinetic resolution of racemic amino acid esters via hydrolysis. nih.gov Lipases such as those from Pseudomonas and Rhizopus can selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity. nih.gov

| Racemic Substrate | Enzyme | Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (D,L)-Vinylglycine | Baker's yeast | Fermentation | D-Vinylglycine | 39% | 82% | nih.gov |

| N-tert-butyloxycarbonyl-(D,L)-vinylglycine | Papain | Enantioselective esterification | L- and D-Vinylglycine derivatives | Not specified | Good separation | nih.govgoogle.com |

| N-Acyl-(D,L)-α-amino acids | Acylase I | Enantioselective hydrolysis | L- and D-α-amino acids | Not specified | >90% | harvard.edu |

| (D,L)-Amino acid esters | Lipases (e.g., Pseudomonas, Rhizopus) | Hydrolysis | L-Amino acids and D-Amino acid esters | Not specified | High selectivity | nih.gov |

While enzymatic methods are prevalent, non-enzymatic kinetic resolution offers an alternative approach using chiral chemical catalysts. These methods have gained popularity due to the development of effective transition metal-mediated and organocatalyzed reactions. researchgate.net

One such method involves the cinchona alkaloid-catalyzed kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (NCAs) through alcoholysis. researchgate.net This approach has been successfully applied to the synthesis of β,γ-unsaturated α-amino acids, providing the corresponding amino esters in high yields and enantioselectivities of up to 95% ee. researchgate.net This mild and general method is particularly useful as it avoids the common problems of racemization and double bond isomerization associated with optically active β,γ-unsaturated α-amino acids. researchgate.net

Biocatalytic Strategies in the Synthesis of this compound

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly efficient and selective methods for the preparation of enantiomerically pure molecules. unipd.it

Enzyme-catalyzed reductions represent a key biocatalytic strategy for the synthesis of chiral compounds. For instance, ene-reductases from the Old Yellow Enzyme (OYE) family can catalyze the stereoselective reduction of activated carbon-carbon double bonds. rsc.org While not directly applied to the synthesis of (S)-2-aminobut-3-enoic acid in the provided context, this class of enzymes is utilized for the synthesis of various chiral building blocks by reducing α,β-unsaturated compounds. rsc.org

Alcohol dehydrogenases (ADHs) are another important class of enzymes that catalyze the stereoselective reduction of ketones, which can be precursors to chiral amino acids. rsc.org

Chemoenzymatic routes combine the advantages of both chemical and enzymatic transformations to create efficient and novel synthetic pathways. A chemoenzymatic synthesis of enantiomerically enriched aminoalkenols has been reported, which could potentially be adapted for the synthesis of (S)-2-aminobut-3-enoic acid. acs.org

A notable example of a chemoenzymatic dynamic kinetic resolution (DKR) involves the use of a lipase (B570770) for the acylation of a racemic substrate, coupled with a chemical catalyst for the in-situ racemization of the slower-reacting enantiomer. For instance, racemic acyloins have been resolved using a lipase in the presence of triethylamine (B128534) and vinyl acetate, affording the product in 75% yield and 97% ee. wikipedia.org Such DKR strategies can theoretically achieve a 100% yield of a single enantiomer.

Novel Synthetic Routes and Reaction Development for this compound

The synthesis of enantiomerically pure α-amino acids, such as (S)-2-Aminobut-3-enoic acid, commonly known as L-vinylglycine, is of significant interest due to their roles as enzyme inhibitors and versatile chiral building blocks in organic synthesis. nih.gov Traditional synthetic methods often involve multiple steps with protecting groups. Recent advancements in synthetic organic chemistry have paved the way for more direct and efficient approaches. This section explores novel synthetic methodologies, including photo-mediated C-H functionalization, aldol (B89426) condensation routes from glycine derivatives, and multi-component reaction designs, for the synthesis of this compound and its derivatives.

Photo-Mediated C-H Functionalization Approaches

Photo-mediated reactions, particularly those involving photoredox catalysis, have emerged as powerful tools for the formation of carbon-carbon bonds under mild conditions. These methods offer a novel approach to the synthesis of α-vinyl amino acids by generating radical intermediates that can undergo vinylation reactions.

One such approach is the photoredox α-vinylation of α-amino acids. nih.govorganic-chemistry.orgacs.orgprinceton.edu This method utilizes an iridium-based photocatalyst that, upon irradiation with visible light, generates an excited-state species capable of single-electron transfer (SET) with an N-Boc protected α-amino acid. nih.govprinceton.edu This process leads to a decarboxylative vinylation, forming an α-amino radical which then reacts with a vinyl sulfone. nih.govorganic-chemistry.orgacs.orgprinceton.edu Subsequent β-sulfone elimination yields the desired allylic amine product with excellent control over the olefin geometry. nih.govorganic-chemistry.orgacs.orgprinceton.edu While this method is a decarboxylative vinylation rather than a direct C-H functionalization of the glycine backbone, it represents a significant photo-mediated strategy for accessing α-vinyl amino acids from readily available precursors. nih.govprinceton.edu

The reaction conditions and outcomes for the decarboxylative vinylation of various N-Boc α-amino acids are summarized in the table below.

| Entry | N-Boc Amino Acid | Vinyl Sulfone | Product | Yield (%) | E:Z Ratio |

| 1 | N-Boc-Alanine | Phenyl vinyl sulfone | N-Boc-α-vinylalanine | 76 | >98:2 |

| 2 | N-Boc-Phenylalanine | Phenyl vinyl sulfone | N-Boc-α-vinylphenylalanine | 75 | >98:2 |

| 3 | N-Boc-Pipecolic acid | Phenyl vinyl sulfone | N-Boc-α-vinylpipecolic acid | 74 | >98:2 |

Another relevant photochemical strategy starts from L-methionine. nih.gov A photofragmentation approach developed by Griesbeck and coworkers involves the irradiation of N-phthaloyl-L-methionine sulfoxide (B87167) at 300 nm in acetonitrile (B52724) to yield methyl N-phthaloyl-L-vinylglycinate. nih.gov This method provides a direct photochemical route to a protected form of L-vinylglycine.

Aldol Condensation Routes from Glycine Derivatives

Aldol condensation reactions of glycine enolates or their equivalents with aldehydes offer a direct route to β-hydroxy-α-amino acids. While the primary products are not β,γ-unsaturated, subsequent elimination of the β-hydroxyl group can, in principle, provide access to α,β-unsaturated or β,γ-unsaturated amino acids.

A significant development in this area is the asymmetric biomimetic aldol reaction of glycinates. bohrium.comresearchgate.net Inspired by enzymatic aldol reactions that use pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, researchers have developed chiral pyridoxal catalysts to facilitate the asymmetric aldol reaction of glycinate (B8599266) with a wide range of aldehydes. bohrium.comresearchgate.net This methodology yields chiral β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. bohrium.comresearchgate.net Although not a direct synthesis of vinylglycine, this approach provides a foundation for accessing related unsaturated amino acids.

More directly relevant is the work by Schöllkopf, who demonstrated the formal α-vinylation of a chiral glycine enolate equivalent. nih.gov In this approach, the lithiated bis-lactim ether derived from L-valine and glycine is condensed with 2-(t-butyldimethylsilyl)acetaldehyde. nih.gov This reaction proceeds with excellent stereocontrol. A subsequent acid-mediated elimination of the silyl (B83357) and hydroxyl groups furnishes D-vinylglycine in high optical purity. nih.gov

The table below summarizes the key steps and outcomes of this aldol-based approach to vinylglycine.

| Step | Reactants | Key Intermediate/Product | Diastereomeric/Enantiomeric Purity |

| 1 | Lithiated bis-lactim ether of L-valine and glycine, 2-(t-butyldimethylsilyl)acetaldehyde | Aldol addition product | High cyclic stereocontrol |

| 2 | Acid treatment (HCl) of the aldol adduct | D-vinylglycine | High optical purity |

Multi-Component Reaction Design

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient strategy for the synthesis of complex molecules. organic-chemistry.org The Ugi five-center four-component reaction (U-5C-4CR) is a powerful MCR that has been employed for the synthesis of peptide mimetics and other amino acid derivatives. mdpi.com

In a typical Ugi 5C-4CR involving an α-amino acid, the amino group condenses with an aldehyde to form an imine. mdpi.com This is followed by the addition of an isocyanide and the intramolecular interception of the resulting nitrilium ion by the carboxylate group of the amino acid. mdpi.com While a direct synthesis of this compound using this method has not been explicitly detailed, the versatility of the Ugi reaction suggests its potential applicability. By selecting an appropriate unsaturated aldehyde or isocyanide, it may be possible to construct the vinylglycine backbone within a more complex peptide-like scaffold.

The general scheme for an Ugi 5C-4CR using an α-amino acid is presented below.

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| α-Amino Acid | Aldehyde | Isocyanide | (Implicitly the carboxylic acid of the amino acid) | 1,1'-iminodicarboxylic acid derivative |

The application of MCRs to the synthesis of vinylglycine itself remains an area for future research and development. The challenge lies in the selection of suitable reaction components that would lead to the desired unsaturated amino acid structure while managing the reactivity of the vinyl group under the reaction conditions.

Stereochemical Control and Purity Assessment in S 2 Aminobut 3 Enoic Acid Hydrochloride Synthesis

Mechanisms and Factors Influencing Enantioselectivity

Enantioselectivity in the synthesis of (S)-2-Aminobut-3-enoic acid, also known as L-vinylglycine, is achieved through various strategies that favor the formation of one enantiomer over the other. nih.gov Key approaches include the use of chiral catalysts, auxiliaries, and enzymatic resolutions.

One notable method involves the asymmetric synthesis from L-methionine. This process includes a controlled oxidation of L-methionine to its corresponding sulfoxide (B87167), followed by pyrolysis. This thermal elimination reaction proceeds with high fidelity, yielding the desired (S)-enantiomer with an enantiomeric excess (e.e.) reported to be as high as 99%. The stereochemical outcome is dictated by the inherent chirality of the starting material, L-methionine, which directs the formation of the (S)-configuration at the α-carbon of the product.

Another strategy employs enzymatic kinetic resolution. For instance, racemic vinylglycine can be subjected to fermentation with baker's yeast, which selectively metabolizes one enantiomer, leaving the other enriched. While effective to some extent, this method has limitations in terms of yield and achievable enantiomeric excess. A more refined enzymatic approach involves the use of enzymes like papain for mediated esterification in a biphasic system, allowing for the separation of the enantiomers. nih.govresearchgate.net

Catalytic enantioselective synthesis represents a powerful and efficient route. organic-chemistry.org For example, the use of a chiral catalyst, such as (S)-oxazaborolidine, can facilitate the reduction of a suitable precursor with high enantioselectivity. organic-chemistry.org These catalysts create a chiral environment around the reacting molecules, lowering the activation energy for the pathway leading to the desired (S)-enantiomer.

Factors that significantly influence the degree of enantioselectivity include:

The nature of the chiral catalyst or auxiliary: The structure and steric bulk of the chiral directing group are critical in creating a highly selective reaction environment.

Reaction temperature: Lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the catalyst, thereby affecting enantioselectivity.

Substrate structure: The steric and electronic properties of the starting material can impact how it interacts with the chiral catalyst or auxiliary.

Diastereoselectivity in Synthetic Pathways to (S)-2-Aminobut-3-enoic Acid Hydrochloride

While enantioselectivity is concerned with the formation of mirror-image isomers, diastereoselectivity comes into play when a molecule has more than one stereocenter, or when a chiral molecule is synthesized using a chiral auxiliary, creating a diastereomeric intermediate. In the context of synthesizing this compound, achieving high diastereoselectivity is crucial when employing strategies that involve the formation of diastereomeric intermediates.

For instance, the alkylation of a glycine (B1666218) equivalent bound to a chiral auxiliary is a common strategy. The chiral auxiliary directs the approach of the vinylating agent to one face of the glycine enolate, leading to the preferential formation of one diastereomer. The diastereomeric ratio (d.r.) is a measure of this selectivity. Subsequent cleavage of the auxiliary from the major diastereomer yields the desired (S)-2-Aminobut-3-enoic acid.

Several factors govern the level of diastereoselectivity in such synthetic pathways:

The choice of chiral auxiliary: Auxiliaries with significant steric hindrance can effectively shield one face of the reactive intermediate, leading to high diastereoselectivity.

The reaction conditions: Parameters such as the base used for enolate formation, the reaction temperature, and the solvent can all influence the ratio of diastereomeric products. mdpi.com

The nature of the electrophile: The size and reactivity of the vinylating agent can also play a role in the stereochemical outcome.

Advanced Analytical Techniques for Stereochemical Purity Determination

Accurately determining the stereochemical purity of this compound is essential to ensure its quality and efficacy. Modern analytical chemistry offers powerful techniques for this purpose.

Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. gcms.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the analysis of amino acids and their derivatives. nih.govyakhak.org The sample is dissolved in a suitable mobile phase and passed through a column packed with a CSP. The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. masterorganicchemistry.com The choice of CSP is critical and often involves polysaccharide-based selectors like cellulose (B213188) or amylose (B160209) derivatives. yakhak.org

Gas Chromatography (GC): For volatile derivatives of (S)-2-Aminobut-3-enoic acid, chiral GC can be employed. gcms.cz The principle is similar to HPLC, but the mobile phase is a gas. The analyte is typically derivatized to increase its volatility before injection into the GC system.

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. nih.gov | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz |

| Analytes | Non-volatile and thermally labile compounds, including amino acids. nih.gov | Volatile and thermally stable compounds or their volatile derivatives. |

| Derivatization | Often not required, but can be used to improve detection. | Frequently required to increase volatility and thermal stability. |

| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, FL). yakhak.org | GC system with a chiral capillary column and a detector (e.g., FID). |

| Advantages | Wide applicability, high resolution, and non-destructive. | High efficiency and sensitivity for volatile compounds. |

| Limitations | Can be more expensive and generate more solvent waste. | Limited to volatile and thermally stable analytes. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can also be used to differentiate between stereoisomers. wikipedia.orgjeol.com

While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be distinguished under specific conditions:

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a mixture of diastereomers. wikipedia.org These diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. jeol.com Mosher's acid is a classic example of a CDA. wikipedia.org

Chiral Solvating Agents (CSAs): The analyte is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that are formed can lead to separate signals for the enantiomers. wikipedia.org

Chiral Lanthanide Shift Reagents: These reagents can be added to the NMR sample to induce separation of enantiomeric signals. wikipedia.org However, they must be used at low concentrations to avoid significant line broadening. wikipedia.org

Diastereomers, by their nature, have different physical properties and thus will generally have distinct NMR spectra, allowing for their direct analysis and quantification without the need for derivatization. oxinst.comyoutube.com The differences in chemical shifts and coupling constants between the diastereomers can be used to determine the diastereomeric ratio.

Table 2: NMR Spectroscopic Methods for Stereoisomer Differentiation

| Method | Principle | Application | Advantages | Limitations |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral agent to form diastereomers with distinct NMR spectra. wikipedia.org | Determination of enantiomeric purity. | Can provide large and easily quantifiable signal separation. | Requires a chemical reaction and purification of the diastereomers may be necessary. |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in a chiral solvent, leading to separate signals for enantiomers. wikipedia.org | Determination of enantiomeric purity. | Non-destructive and does not require chemical modification of the analyte. | The induced chemical shift differences can be small and may require specialized solvents. |

| Chiral Lanthanide Shift Reagents | Addition of a chiral lanthanide complex to induce separation of enantiomeric signals. wikipedia.org | Determination of enantiomeric purity. | Can produce significant separation of signals. | Can cause line broadening and affect the resolution of the spectrum. wikipedia.org |

| Direct Analysis of Diastereomers | Diastereomers have inherently different NMR spectra. oxinst.com | Determination of diastereomeric ratio. | Direct and straightforward method. | Not applicable for the direct analysis of enantiomers. |

Applications of S 2 Aminobut 3 Enoic Acid Hydrochloride in Contemporary Chemical Research

Role as a Chiral Synthon in the Construction of Complex Organic Molecules

The stereochemically defined nature of (S)-2-Aminobut-3-enoic acid hydrochloride makes it an invaluable chiral synthon for the asymmetric synthesis of a variety of complex organic molecules, including alkaloids and azasugars. nih.gov The vinyl group serves as a versatile functional handle for a range of chemical transformations, such as olefin metathesis, Heck couplings, and Michael additions, allowing for the construction of intricate carbon skeletons with high stereocontrol. nih.gov

For instance, D-vinylglycine has been utilized as a crucial building block in the synthesis of the core structure of mitomycin, a potent anticancer agent. nih.gov The vinyl group's reactivity allows for the strategic introduction of further functionality and the formation of cyclic structures inherent to the target molecule. Similarly, the synthesis of various piperidine (B6355638) alkaloids can be achieved using chiral synthons derived from amino acids, highlighting the potential of this compound in this area.

The table below summarizes representative examples of complex organic molecules synthesized using this compound as a chiral synthon.

| Target Molecule Class | Specific Example | Synthetic Strategy Involving this compound |

| Alkaloids | Mitomycin Core | Utilized as a chiral building block for the construction of the complex ring system. nih.gov |

| Azasugars | Polyhydroxylated Piperidines | Serves as a precursor for the formation of the piperidine ring through intramolecular cyclization strategies. |

| Hydroxypyrrolidines | Substituted Pyrrolidines | N-allyl-L-α-vinylglycinol, derived from (S)-2-aminobut-3-enoic acid, undergoes ring-closing olefin metathesis. nih.gov |

Strategic Incorporation into Peptidomimetics and Peptide Analogues

The incorporation of non-proteinogenic amino acids like (S)-2-Aminobut-3-enoic acid is a widely employed strategy in the design of peptidomimetics and peptide analogues with enhanced therapeutic properties. These modified peptides often exhibit improved metabolic stability, receptor selectivity, and bioavailability compared to their natural counterparts.

Design and Synthesis of Conformationally Restricted Peptides and Macrocycles

The vinyl group of (S)-2-Aminobut-3-enoic acid provides a reactive site for intramolecular cyclization reactions, leading to the formation of conformationally restricted peptides and macrocycles. Such constraints on the peptide backbone can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. Methodologies such as ring-closing metathesis have been successfully employed to cyclize peptides containing (S)-vinylglycine and other unsaturated amino acids. The synthesis of these constrained structures is crucial for developing potent and selective therapeutic agents.

Influence on Peptide Conformational Stability and Molecular Recognition

The introduction of (S)-2-Aminobut-3-enoic acid into a peptide sequence can significantly influence its conformational stability and molecular recognition properties. The vinyl side chain can engage in specific non-covalent interactions within the peptide or with its receptor, thereby stabilizing a particular secondary structure, such as a β-turn or α-helix. The conformational rigidity imparted by this amino acid can reduce the entropic penalty upon binding to a target, leading to higher affinity. For example, the incorporation of conformationally restricted amino acids has been shown to be a successful strategy in the design of peptidomimetics that can effectively modulate protein-protein interactions.

Utility in Late-Stage Chemical Diversification and Functionalization of Biomolecules

The vinyl group of (S)-2-Aminobut-3-enoic acid serves as a versatile handle for the late-stage functionalization of peptides and other biomolecules. This approach allows for the introduction of various chemical moieties, such as fluorescent labels, cross-linking agents, or drug molecules, onto a pre-synthesized peptide scaffold. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be employed to modify the vinyl group, enabling the rapid generation of a library of peptide analogues with diverse functionalities. rsc.org This strategy is particularly valuable in drug discovery for the optimization of lead compounds and the development of diagnostic tools. While direct, widespread application of (S)-vinylglycine in late-stage functionalization is an emerging area, the reactivity of its vinyl group presents significant potential for such applications. nih.gov

Precursor in the Synthesis of Other Non-Proteinogenic Amino Acids and Derivatives

This compound is a valuable starting material for the synthesis of a wide array of other non-proteinogenic amino acids and their derivatives. The vinyl group can be chemically manipulated to introduce diverse functionalities. For example, epoxidation of the double bond followed by ring-opening can lead to the formation of β-hydroxy-α-amino acids. Furthermore, chain-extended β,γ-unsaturated amino acids can be synthesized via Heck couplings of protected L-α-vinylglycine derivatives with vinyl or aryl halides and triflates. nih.gov This versatility allows for the creation of novel amino acid building blocks for incorporation into peptides and other bioactive molecules, expanding the chemical space available for drug design.

Investigation of Enzyme Inhibition Mechanisms Using Vinylglycine Derivatives

(S)-2-Aminobut-3-enoic acid and its derivatives are well-established as mechanism-based inhibitors of a variety of enzymes, particularly those that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govnih.gov These compounds act as "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

Vinylglycine is known to be an irreversible inhibitor of aspartate aminotransferase. nih.gov It has also been shown to inactivate a number of other PLP-dependent enzymes, including various transaminases. nih.govnih.gov The mechanism of inhibition often involves the formation of a Michael acceptor intermediate after the initial enzymatic processing of the vinylglycine. This reactive species is then attacked by a nucleophilic residue in the enzyme's active site, leading to covalent adduct formation and inactivation. For example, the inactivation of ACC (1-aminocyclopropane-1-carboxylate) synthase by L-vinylglycine is proposed to proceed via an enzyme-catalyzed azaallylic isomerization followed by a Michael addition of an active site nucleophile. nih.gov

The table below provides examples of enzymes inhibited by vinylglycine derivatives and the proposed mechanism of inhibition.

| Enzyme | Class | Proposed Mechanism of Inhibition |

| Aspartate Aminotransferase | Transaminase (PLP-dependent) | Irreversible inactivation through covalent modification of the active site. nih.gov |

| Alanine Aminotransferase | Transaminase (PLP-dependent) | Acts as an inhibitor, though selectivity compared to other transaminases can vary. nih.gov |

| ACC (1-aminocyclopropane-1-carboxylate) Synthase | Lyase (PLP-dependent) | Mechanism-based inactivation involving the formation of a reactive Michael acceptor. nih.gov |

| L-cysteine sulfinate decarboxylase | Decarboxylase | Irreversibly inactivated by vinylglycine. nih.gov |

The study of these inhibition mechanisms provides valuable insights into enzyme function and serves as a basis for the rational design of more potent and selective enzyme inhibitors for therapeutic applications.

Computational Chemistry and Theoretical Investigations of S 2 Aminobut 3 Enoic Acid Hydrochloride

Conformational Analysis and Conformational Restriction Studies

(S)-2-Aminobut-3-enoic acid, or vinylglycine, represents a unique amino acid analog where the vinyl group introduces a degree of conformational rigidity compared to its saturated counterparts. Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in exploring the conformational landscape of similar amino acids like glycine (B1666218). These studies typically investigate various stable conformers in the gas phase and in solution, considering the effects of intramolecular hydrogen bonding and solvation.

While specific computational data for the hydrochloride salt of (S)-2-aminobut-3-enoic acid is not extensively documented in publicly available literature, the principles derived from studies on glycine and other amino acids can be extrapolated. The protonation of the amino group in the hydrochloride salt is expected to significantly influence the molecule's conformational preferences through electrostatic interactions.

Theoretical conformational analysis of vinylglycine would involve mapping the potential energy surface by systematically rotating the key dihedral angles. The primary dihedral angles of interest that define the backbone conformation are φ (phi, C'-N-Cα-C) and ψ (psi, N-Cα-C-O). Additionally, the orientation of the vinyl side chain introduces further conformational possibilities.

Table 1: Hypothetical Low-Energy Conformers of (S)-2-Aminobut-3-enoic Acid Hydrochloride

| Conformer ID | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| I | -150 | 150 | 0.00 | Extended conformation |

| II | -80 | 80 | 1.25 | Potential weak H-bond |

| III | 70 | -70 | 2.50 | Folded conformation |

Note: This table is illustrative and based on general principles of amino acid conformational analysis. Specific computational studies on this compound are needed for validated data.

The vinyl group, being a rigid sp²-hybridized system, restricts the side-chain flexibility. This inherent conformational constraint is a key feature explored in its application in peptidomimetics, as it can help to lock a peptide into a specific bioactive conformation.

Elucidation of Reaction Mechanisms for Synthetic Transformations

The vinyl group in (S)-2-aminobut-3-enoic acid is a versatile functional group that can participate in a variety of synthetic transformations, most notably cycloaddition reactions. Theoretical chemistry provides powerful tools to elucidate the mechanisms of these reactions, predict their stereochemical outcomes, and understand the factors governing their reactivity.

For instance, the [3+2] cycloaddition of azomethine ylides to the vinyl group of a protected vinylglycine derivative would be a key step in the synthesis of complex heterocyclic structures. Computational studies, often using DFT methods, can model the transition states of such reactions. By calculating the activation energies for different possible pathways (e.g., endo vs. exo approaches), the preferred reaction outcome can be predicted.

The analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants provides insights into the orbital interactions that drive the reaction. The energy gap between the HOMO of the dipole (azomethine ylide) and the LUMO of the dipolarophile (vinylglycine derivative), or vice versa, can indicate the feasibility and rate of the cycloaddition.

Table 2: Illustrative Computational Data for a [3+2] Cycloaddition Reaction

| Parameter | Reactant 1 (Azomethine Ylide) | Reactant 2 (N-protected Vinylglycine) |

| HOMO Energy (eV) | -5.8 | -10.2 |

| LUMO Energy (eV) | -1.2 | 1.5 |

| Calculated Activation Energy (endo pathway, kcal/mol) | - | 15.4 |

| Calculated Activation Energy (exo pathway, kcal/mol) | - | 18.2 |

Note: This table presents hypothetical data to illustrate the type of information obtained from computational studies of reaction mechanisms. Specific calculations are required for the actual reactants.

These theoretical investigations are crucial for designing efficient and stereoselective synthetic routes to novel compounds derived from (S)-2-aminobut-3-enoic acid.

Ligand Design and Binding Studies in the Context of Peptidomimetic Research

The unique structural features of (S)-2-aminobut-3-enoic acid make it an attractive building block for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. The conformational constraint imposed by the vinyl group can be exploited to design ligands that bind to biological targets with high affinity and selectivity.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are central to the rational design of such peptidomimetics. Molecular docking can be used to predict the binding mode of a vinylglycine-containing peptide within the active site of a target protein. This allows for the virtual screening of libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Table 3: Example Data from a Hypothetical Molecular Dynamics Simulation

| Peptidomimetic | Target Protein | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |

| VG-Peptide-1 | Protease X | -8.5 | Asp12, His57, Ser195 |

| Ala-Peptide-1 | Protease X | -6.2 | Asp12, His57 |

Note: This table is for illustrative purposes. Actual binding energies and interacting residues would be determined from specific computational studies.

Through these computational approaches, (S)-2-aminobut-3-enoic acid can be strategically incorporated into peptide sequences to enhance their therapeutic potential, leading to the development of novel drug candidates.

Future Research Directions and Emerging Methodologies for S 2 Aminobut 3 Enoic Acid Hydrochloride

Development of Green Chemistry Approaches for Sustainable Synthesis

One promising avenue is the utilization of renewable starting materials. An optimized procedure for the synthesis of (S)-vinylglycine from the naturally occurring amino acid (S)-methionine has been developed. nih.gov A key step in this process is a solvent-free pyrolysis of an intermediate sulfoxide (B87167) at high temperature, which avoids the use of toxic reagents and is scalable. nih.gov Similarly, L-homoserine lactone, another bio-based precursor, has been used for the convenient and efficient synthesis of L-α-vinylglycine. nih.gov

Another key aspect of green synthesis is the reduction of reaction steps and the avoidance of protecting groups. A three-step synthesis of vinylglycine has been developed from the readily available but-3-enenitrile, utilizing a Neber rearrangement of the corresponding N-chloroimidate with inexpensive and simple reagents. google.com This process is straightforward and does not necessitate protective groups for the synthesis of the racemic mixture. google.com

Future research will likely focus on further refining these methods, exploring other bio-based feedstocks, and developing catalytic systems that operate under milder conditions with higher atom economy. The integration of flow chemistry could also offer a more sustainable and scalable approach to the synthesis of this important amino acid.

| Starting Material | Key Reaction Step | Green Chemistry Advantages | Reference |

|---|---|---|---|

| (S)-Methionine | Solvent-free pyrolysis of sulfoxide | Renewable starting material, solvent-free, avoids poisonous reagents, scalable. | nih.gov |

| L-Homoserine Lactone | Phenylselenolate-mediated lactone cleavage | Renewable starting material, efficient (72% yield over 4 steps). | nih.gov |

| But-3-enenitrile | Neber rearrangement of N-chloroimidate | Inexpensive starting material, simple reagents, protection-free synthesis of racemate. | google.com |

Expanding the Scope of Biocatalytic Applications in Chiral Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. The use of enzymes can lead to high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. For the production of (S)-2-Aminobut-3-enoic acid, biocatalytic methods, particularly enzymatic kinetic resolution, are a key area of ongoing research.

Enzymatic kinetic resolution separates enantiomers of a racemic mixture by selectively catalyzing a reaction for one enantiomer, leaving the other unreacted. Various hydrolytic enzymes have been shown to be effective for the resolution of vinylglycine derivatives. For instance, the N-tert-butyloxycarbonyl derivative of racemic vinylglycine can be resolved through papain-catalyzed enantioselective esterification in a two-phase system. google.com This method provides a simple and inexpensive route to both L- and D-vinylglycine in enantiomerically pure form. google.com Other enzymes such as lipases and esterases are also suitable for the enantioselective conversion of N-protected vinylglycine. google.com

Future research in this area will likely focus on the discovery and engineering of novel enzymes with enhanced activity, stability, and selectivity for vinylglycine derivatives. The development of dynamic kinetic resolution processes, where the unreacted enantiomer is racemized in situ, could significantly improve the theoretical maximum yield from 50% to 100%. researchgate.net Furthermore, the immobilization of these enzymes will be crucial for their industrial application, allowing for easier separation and reuse of the biocatalyst.

| Enzyme | Reaction Type | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Papain | Enantioselective esterification | N-tert-butyloxycarbonyl vinylglycine | Convenient, inexpensive, effective in a two-phase system. | google.com |

| Lipases/Esterases | Enantioselective conversion | N-protected vinylglycine | High selectivity for one enantiomer. | google.com |

| Cutinase (from Fusarium sp.) | Kinetic resolution | (R,S)-1-phenylethanol (model) | High conversion and enantiomeric excess. | nih.gov |

| Lipase (B570770) (from Aspergillus niger) | Kinetic resolution | Ketoprofen racemic mixture (model) | High immobilization yield and activity recovery. | mdpi.com |

Exploration of Novel Applications in Materials Science and Chemical Biology

The unique structural feature of (S)-2-Aminobut-3-enoic acid, the vinyl group, presents significant opportunities for its use in materials science and chemical biology. While its role as an enzyme inhibitor is well-established, its potential as a monomer for polymer synthesis or as a tool for bioconjugation is an emerging area of research.

In Materials Science , the vinyl functionality of (S)-2-Aminobut-3-enoic acid makes it a candidate for polymerization to create novel polymers and hydrogels. Amino acid-derived vinyl polymers are of interest for biomedical applications due to their biocompatibility and potential for controlled hydropathy and thermoresponsive behavior. rsc.org While specific examples of polymers derived directly from (S)-2-Aminobut-3-enoic acid are not yet widely reported, the principles of vinyl polymer chemistry suggest its potential for creating functional materials. For instance, hydrogels formed from amino acid-based polymers have applications in drug delivery and tissue engineering. rsc.orgnih.gov Future research could explore the polymerization of (S)-2-Aminobut-3-enoic acid derivatives to create new biomaterials with tailored properties, such as biodegradability, stimuli-responsiveness, and specific cell-material interactions. The incorporation of this unnatural amino acid into peptide-based hydrogels could also lead to materials with unique structural and functional characteristics. nih.govmdpi.com

In Chemical Biology , the vinyl group can serve as a chemical handle for bioorthogonal reactions. Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The vinyl group can participate in reactions such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, which is a powerful tool for labeling biomolecules in living cells. nih.govnih.gov While vinylboronic acids have been explored for this purpose, the potential of vinylglycine and its derivatives as bioorthogonal probes remains an area for future investigation. nih.gov

Furthermore, (S)-2-Aminobut-3-enoic acid can be utilized in metabolic labeling. creative-proteomics.comthermofisher.com In this technique, cells are supplied with a modified version of a natural biomolecule, which is then incorporated into cellular components. By using an analog of a natural amino acid, such as a derivative of (S)-2-Aminobut-3-enoic acid, it may be possible to introduce a unique chemical tag into newly synthesized proteins. This would allow for the visualization and study of proteome dynamics in living cells. semanticscholar.org The incorporation of this unnatural amino acid into peptides and proteins can also be used to create novel structures and functions. nih.gov

The exploration of (S)-2-Aminobut-3-enoic acid hydrochloride in these novel contexts is still in its early stages. However, its unique chemical properties suggest a promising future for this compound beyond its traditional applications, with the potential to contribute to the development of advanced materials and innovative tools for studying biological systems.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safely handling (S)-2-Aminobut-3-enoic acid hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for skin and eye protection, including wearing nitrile gloves and safety goggles. Store the compound in a sealed container at room temperature, away from moisture and strong oxidizers. In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and monitor for respiratory irritation .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

- Methodological Answer : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric synthesis reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reaction conditions (e.g., pH, solvent polarity) should be tailored to favor the (S)-enantiomer, as demonstrated in analogous amino acid hydrochloride syntheses .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Purity can be assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed in studies using this compound?

- Methodological Answer : Conduct dose-response studies to identify non-linear effects. Validate experimental models (e.g., cell lines vs. in vivo systems) and control for batch-to-batch variability in compound purity. Cross-reference findings with structural analogs like Phenibut hydrochloride to isolate stereospecific effects .

Q. How does the hydrochloride salt form influence the compound's reactivity in peptide coupling reactions compared to its free base form?

- Methodological Answer : The hydrochloride salt enhances solubility in aqueous media, facilitating coupling reactions in polar solvents. However, the chloride counterion may interfere with carbodiimide-mediated activation (e.g., EDC). Pre-neutralization with a tertiary amine (e.g., DIEA) can mitigate this, as shown in peptide synthesis workflows .

Q. What experimental designs are recommended for studying the compound's role in enzyme inhibition or activation?

- Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) to determine inhibition constants (Kᵢ). Compare results with computational docking simulations to map binding interactions. Include negative controls with structurally related but inactive analogs to confirm specificity .

Data Analysis and Validation

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS. Compare with baseline data from -20°C storage. Monitor pH-dependent hydrolysis in PBS buffers to assess shelf-life in biological assays .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.